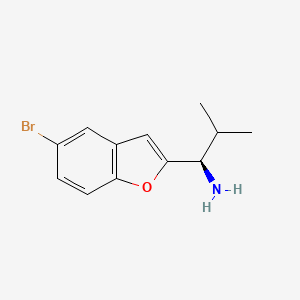amine](/img/structure/B13160187.png)
[(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of a cyclobutyl-substituted pyrazole with a methylamine source. One common method involves the use of a cyclobutyl-substituted pyrazole precursor, which is then reacted with methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and the addition of catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine exerts its effects involves its interaction with specific molecular targets. The cyclobutyl and pyrazole groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
(1-Cyclopropyl-1H-pyrazol-5-yl)methylamine: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.
(1-Cyclohexyl-1H-pyrazol-5-yl)methylamine: The presence of a cyclohexyl group can lead to variations in the compound’s reactivity and interactions with molecular targets.
The uniqueness of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1-(2-cyclobutylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-10-7-9-5-6-11-12(9)8-3-2-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChIキー |
XIPXOEDNPMIYKB-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=NN1C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


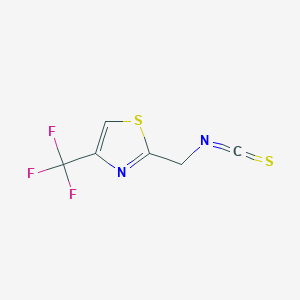
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)
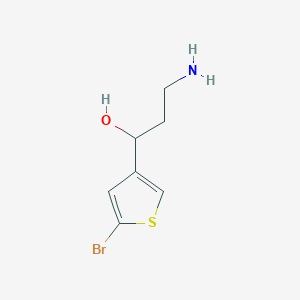
![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)

![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
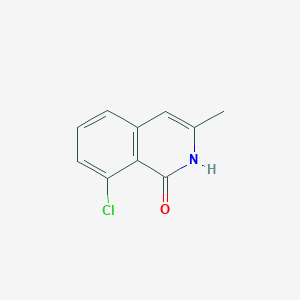

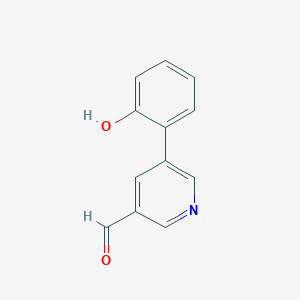


![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)
